6-(3-bromophenyl)pyridazine-3(2H)-thione
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Overview
Description
6-(3-bromophenyl)pyridazine-3(2H)-thione is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a bromophenyl group attached to the pyridazine ring, along with a thione group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)pyridazine-3(2H)-thione typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide under basic conditions to yield the desired pyridazine-3(2H)-thione derivative . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)pyridazine-3(2H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to the corresponding sulfoxide or sulfone, while reduction can convert it to the corresponding thiol.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridazine derivatives, sulfoxides, sulfones, and thiols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with their metabolic processes . The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(3-bromophenyl)pyridazine-3(2H)-thione include other pyridazine derivatives, such as:
- 6-(4-bromophenyl)pyridazine-3(2H)-thione
- 6-(3-chlorophenyl)pyridazine-3(2H)-thione
- 6-(3-methylphenyl)pyridazine-3(2H)-thione
Uniqueness
What sets this compound apart from its similar compounds is the presence of the bromine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for further research and development .
Biological Activity
6-(3-Bromophenyl)pyridazine-3(2H)-thione is a compound that belongs to the pyridazine family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and potential mechanisms of action associated with this compound.
Synthesis of this compound
The compound can be synthesized through various methods involving the reaction of appropriate pyridazine derivatives with brominated phenyl compounds. The general synthetic route involves:
- Formation of the Pyridazine Ring : The initial step typically involves the cyclization of hydrazine derivatives with carbonyl compounds to form the pyridazine core.
- Thione Formation : The introduction of sulfur into the structure can be achieved through thionation reactions, often utilizing phosphorus pentasulfide or Lawesson's reagent.
- Bromination : The introduction of the bromine substituent at the 3-position can be accomplished via electrophilic aromatic substitution.
Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For example, studies have shown that various pyridazine thiones demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antibacterial | 32 µg/mL against Staphylococcus aureus |
This compound | Antifungal | 64 µg/mL against Candida albicans |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer), and SKOV-3 (ovarian cancer).
- IC50 Values :
- MDA-MB-231: 15 µM
- HT-29: 20 µM
- SKOV-3: >50 µM
The compound showed potent activity particularly against breast and colon cancer cell lines, suggesting a selective mechanism of action .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and cancer progression .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, likely through activation of caspases and modulation of Bcl-2 family proteins .
- Calcium Mobilization : Research has also suggested that pyridazine derivatives can activate formyl peptide receptors, leading to intracellular calcium mobilization, which is essential for various cellular processes including chemotaxis .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound were effective in treating infections caused by resistant strains of bacteria.
- Cancer Treatment : In vivo studies using animal models showed that administration of this compound significantly reduced tumor size in xenograft models of breast cancer.
Properties
IUPAC Name |
3-(3-bromophenyl)-1H-pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJAFULOBDQWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=S)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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